N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted with a 3-(propan-2-yloxy)propyl group at position 3 and a sulfanylacetamide moiety at position 2. The acetamide group is further functionalized with a 2,4-difluorophenyl ring. The benzofuropyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity . The 3-(propan-2-yloxy)propyl substituent introduces an ether linkage, which may enhance solubility compared to purely alkyl chains, while the 2,4-difluorophenyl group is known to improve metabolic stability and target binding through hydrophobic and electronic interactions .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2N3O4S/c1-14(2)32-11-5-10-29-23(31)22-21(16-6-3-4-7-19(16)33-22)28-24(29)34-13-20(30)27-18-9-8-15(25)12-17(18)26/h3-4,6-9,12,14H,5,10-11,13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQVWGZZPDQJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is C25H26F2N4O4S. Its molecular weight is approximately 483.56 g/mol. The compound features a difluorophenyl group and a sulfanyl acetamide moiety, contributing to its unique biological activity.
Research indicates that compounds with similar structures often exhibit diverse pharmacological effects through multiple mechanisms. The presence of the benzofuro-pyrimidine framework suggests potential interactions with various biological targets such as enzymes and receptors involved in cellular signaling pathways.
Anticancer Activity
Several studies have reported on the anticancer potential of compounds structurally related to N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. For instance:
- In vitro Studies : Compounds derived from similar scaffolds have shown significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of 4.363 μM for a related compound in human colon cancer cells (HCT 116), indicating strong anticancer activity compared to standard treatments like doxorubicin .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Related thioether compounds have demonstrated significant antioxidant activity in various assays, which could be attributed to their ability to scavenge free radicals and reduce oxidative stress .
Enzyme Inhibition
Compounds with similar structural features have been studied for their ability to inhibit specific enzymes linked to disease processes. For example, some derivatives have been identified as effective inhibitors of dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management .
Case Study 1: Anticancer Efficacy
In a preclinical study, a related compound was tested for its anticancer efficacy in vivo. The results indicated that treatment led to significant tumor regression in murine models of cancer, demonstrating the potential for therapeutic application in oncology .
Case Study 2: Antioxidant Potential
A series of synthesized derivatives were evaluated for their antioxidant capacity using the DPPH radical scavenging assay. Results showed that certain derivatives exhibited comparable antioxidant activity to ascorbic acid, suggesting their potential use in preventing oxidative stress-related diseases .
Data Summary
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Research indicates that compounds similar to N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit selective cytotoxicity against tumorigenic cell lines. For instance, derivatives designed based on similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .
- Antimicrobial Properties : Several studies have explored the antimicrobial efficacy of related compounds. For example, compounds with similar functional groups have demonstrated activity against various bacteria and fungi. This suggests that N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide could be a candidate for further investigation as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzofuro-pyrimidine derivatives revealed that compounds structurally related to N-(2,4-difluorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibited significant cytotoxic effects on MCF7 breast cancer cells. The IC50 values were determined to be lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (–S–) undergoes oxidation under controlled conditions:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂, RT | Sulfoxide derivative | Mild conditions preserve other functionalities. |
| Oxidation to sulfone | mCPBA, CH₂Cl₂, 0–5°C | Sulfone derivative | Requires stronger oxidizing agents. |
Stoichiometric control is critical to avoid over-oxidation of the benzofuropyrimidine core.
Nucleophilic Substitution at the Sulfanyl Group
The sulfur atom in the thioether linker can participate in nucleophilic displacement:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Amines | DMF, K₂CO₃, 60°C | Thioether → amine-linked analogs | Useful for structural diversification. |
| Alkyl halides | NaH, THF, RT | Extended alkyl chains via SN2 mechanism | Modifies lipophilicity. |
Pyrimidinone Ring Reactivity
The pyrimidinone system (4-oxo-3,4-dihydropyrimidine) undergoes hydrolysis and ring modifications:
| Reaction Type | Conditions | Product | Mechanistic Insight |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Ring-opened carboxylic acid | Protonation at N3 destabilizes the ring. |
| Basic hydrolysis | NaOH (2M), 80°C | Uracil-like derivative | Hydroxide attack at C2 or C4 positions. |
Electrophilic Aromatic Substitution (EAS)
The 2,4-difluorophenyl group directs electrophiles to specific positions:
| Electrophile | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to –F | Nitro-substituted aryl derivative | ~45% |
| Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | Ortho to –F | Trichloroaryl analog | ~30% |
Fluorine’s strong electron-withdrawing nature deactivates the ring but directs substitution to meta/para positions relative to existing substituents.
Ether Cleavage in the Isopropyloxypropyl Chain
The isopropyloxypropyl side chain may undergo acid-catalyzed cleavage:
| Reagent | Conditions | Product | Byproducts |
|---|---|---|---|
| HBr (48%) | AcOH, reflux | 3-bromopropanol + isopropyl bromide | Requires anhydrous conditions. |
| BBr₃ | CH₂Cl₂, –78°C → RT | Deprotected diol | High selectivity for ether cleavage. |
Stability Under Thermal and pH Conditions
Experimental stability data inferred from structural analogs :
Synthetic Modifications for Biological Studies
Derivatization strategies to enhance bioavailability or target engagement:
-
Acetamide hydrolysis : Treatment with LiOH in THF/water yields the free thiol (–SH), enabling conjugation to biomolecules.
-
Fluorine replacement : Pd-catalyzed cross-coupling replaces –F with –OH or –NH₂ for solubility tuning.
Comparison with Similar Compounds
Benzofuropyrimidinone Derivatives
- Target Compound : The benzofuro[3,2-d]pyrimidin-4-one core is retained, with a sulfanylacetamide side chain. The 3-(propan-2-yloxy)propyl group distinguishes it from analogs with alkyl or aromatic substituents .
- Analog () : 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide replaces the ether-containing side chain with a 3-methylbutyl group. The trifluoromethylphenyl acetamide may enhance lipophilicity but reduce solubility compared to the difluorophenyl group .
Benzothienopyrimidinone Derivatives
- Analog (): N-(3,4-Difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide replaces the benzofuro core with a benzothieno system. The thiophene ring increases electron richness, which may modulate binding interactions .
Substituent Effects
Functional Group Implications
- Ether vs. Alkyl Chains : The 3-(propan-2-yloxy)propyl group in the target compound may improve solubility and hydrogen-bonding capacity compared to purely hydrophobic chains like 3-methylbutyl .
- Fluorine Substitution: The 2,4-difluorophenyl group offers metabolic resistance and enhanced binding affinity over non-fluorinated analogs (e.g., 2-methylphenyl in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
